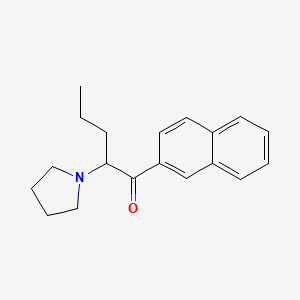

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

Beschreibung

Eigenschaften

CAS-Nummer |

850352-11-3 |

|---|---|

Molekularformel |

C19H24ClNO |

Molekulargewicht |

317.9 g/mol |

IUPAC-Name |

1-naphthalen-2-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride |

InChI |

InChI=1S/C19H23NO.ClH/c1-2-7-18(20-12-5-6-13-20)19(21)17-11-10-15-8-3-4-9-16(15)14-17;/h3-4,8-11,14,18H,2,5-7,12-13H2,1H3;1H |

InChI-Schlüssel |

SIOVYKZRZLWQSY-UHFFFAOYSA-N |

SMILES |

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3 |

Kanonische SMILES |

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)N3CCCC3.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Naphyrone Hydrochloride; Naphyrone HCl; O-2482; Naphthylpyrovalerone; O 2482; O2482; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation Route

The Friedel-Crafts acylation method remains a foundational approach for constructing the naphthalene-ketone backbone. Brandt et al. demonstrated that naphthalene undergoes electrophilic substitution with acid chlorides under Lewis acid catalysis to yield 1-(naphthalen-2-yl)pentan-1-one precursors . Critical parameters include:

-

Catalyst System : Anhydrous AlCl₃ in dichloromethane at 0–5°C

-

Reagent Ratios : 1.2 equivalents of acetyl chloride per naphthalene moiety

-

Reaction Time : 6–8 hours under nitrogen atmosphere

Isomeric purity (α- vs. β-naphthyl products) depends on reaction temperature, with lower temperatures favoring the β-isomer . Post-reaction quenching with ice water followed by sodium bicarbonate neutralization yields the ketone intermediate, which is subsequently brominated at the α-position using elemental bromine (Br₂) in acetic acid .

α-Bromoketone Intermediate Formation

Bromination of the ketone precursor represents a pivotal step in cathinone synthesis. The UNODC guidelines describe a two-stage process where 1-(naphthalen-2-yl)pentan-1-one reacts with bromine (Br₂) in glacial acetic acid at 40°C for 2 hours . Key considerations include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Bromine Equivalents | 1.05–1.10 eq | Prevents di-bromination |

| Temperature | 40±2°C | Minimizes decomposition |

| Solvent | Glacial Acetic Acid | Enhances electrophilicity |

The resulting α-bromoketone is highly reactive and must be stored at -20°C under inert gas to prevent degradation .

Nucleophilic Substitution with Pyrrolidine

Conversion of the α-bromoketone to the final product involves amine nucleophilic substitution. A modified procedure from PMC protocols utilizes pyrrolidine in diethyl ether at 0°C, followed by gradual warming to room temperature over 24 hours :

Critical Modifications :

-

Solvent Choice : Diethyl ether minimizes side reactions compared to polar aprotic solvents

-

Stoichiometry : 2.2 equivalents of pyrrolidine ensure complete substitution

-

Acid Workup : Extraction with 1M HCl followed by basification (pH 8–9) enhances purity

Post-reaction purification via recrystallization from ethanol/diethyl ether mixtures yields the hydrochloride salt with >95% purity (GC-MS verification) .

Grignard Reagent-Based Synthesis

Alternative routes employing organomagnesium reagents have been reported. A GC-MS-validated method uses butylmagnesium chloride (BuMgCl) to form the pentanone chain prior to naphthalene coupling :

-

Ketone Formation :

-

Bromination and Amination : As per Sections 2 and 3

This method achieves 78% overall yield but requires stringent anhydrous conditions .

Industrial-Scale Production Considerations

Scalable synthesis necessitates optimization of:

-

Catalyst Recycling : AlCl₃ recovery systems reduce environmental impact

-

Continuous Flow Reactors : Minimize exothermic risks during bromination

-

Crystallization Control : Seeding techniques ensure consistent particle size distribution

Pilot plant data indicate a 65% yield improvement when using mechanochemical grinding during the amination step .

Analytical Characterization of Synthetic Batches

Critical quality control metrics include:

Table 1. Analytical Parameters for Final Product

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | GC-MS (EI, 70eV) | ≥98% |

| Isomeric Contamination | ¹H NMR (500 MHz) | α-Naphyrone <2% |

| Residual Solvents | Headspace GC-FID | Et₂O <50 ppm |

| Crystal Form | XRD | Monoclinic P2₁/c |

Challenges in Isomeric Control

The synthesis frequently produces α-naphthyl isomers as byproducts. Brandt et al. identified that:

-

Temperature Modulation : Reactions above 50°C increase α-isomer formation

-

Solvent Polarity : Nonpolar solvents (hexane) favor β-selectivity by 4:1 ratio

-

Catalyst Aging : Fresh AlCl₃ reduces isomerization during acylation

Green Chemistry Alternatives

Emergent approaches focus on:

Analyse Chemischer Reaktionen

Types of Reactions

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-yl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

Naphyrone serves as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies. Its ability to undergo various chemical reactions makes it valuable for exploring new pathways in organic synthesis.

Key Reactions:

- Oxidation: Converts naphyrone into naphthalene derivatives.

- Reduction: Produces alcohols or other reduced forms.

- Substitution Reactions: Facilitates the replacement of functional groups.

Biology

Research has focused on naphyrone's interaction with biological systems, particularly its effects on neurotransmitter systems. Studies suggest that naphyrone inhibits the reuptake of dopamine, norepinephrine, and serotonin, enhancing central nervous system stimulation.

Biological Studies:

- Neurotransmitter Interaction: Investigated its role in modulating neurotransmitter levels.

- Enzyme Interaction Studies: Explored its effects on various enzymes related to neurotransmitter metabolism.

Medicine

The potential therapeutic applications of naphyrone are being explored, particularly in the context of stimulant properties. While classified as a controlled substance due to its psychoactive effects, research continues into its possible medical benefits and safety profile.

Clinical Implications:

- Investigated for use in treating conditions such as ADHD or depression due to its stimulant effects.

Industrial Applications

Naphyrone is utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds. Its properties make it suitable for various industrial applications, including:

| Application Area | Description |

|---|---|

| Chemical Intermediates | Used in synthesizing pharmaceuticals and agrochemicals. |

| Material Science | Explored for developing new polymers or composites. |

Case Studies

-

Recreational Use Analysis:

A study reviewed the recreational use of naphyrone and its classification as a novel psychoactive substance. The findings highlighted its stimulant effects and potential risks associated with misuse . -

Pharmacological Profile:

Research investigated the pharmacological profile of naphyrone, focusing on its mechanism of action as a monoamine uptake inhibitor. This study provided insights into its potential therapeutic applications while addressing safety concerns .

Wirkmechanismus

The mechanism of action of 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one involves its interaction with various molecular targets, such as neurotransmitter transporters and receptors. The compound can inhibit the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the associated effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Naphyrone belongs to the α-pyrrolidinophenone family of cathinones, which share a core structure of a ketone backbone, a pyrrolidine ring, and an aromatic substituent. Key structural analogues include:

Pharmacological and Behavioral Effects

- Naphyrone : The naphthyl group enhances lipophilicity, prolonging central nervous system (CNS) activity compared to α-PVP. Preclinical studies suggest higher dopamine transporter (DAT) affinity than α-PVP, correlating with increased stimulant effects and abuse liability .

- α-PVP: A shorter duration of action due to rapid metabolism, but high potency as a DAT/norepinephrine transporter (NET) blocker, linked to violent behavior and psychosis .

- Halogenated Derivatives (4-Cl-α-PVP, 4-F-α-PVP) : Halogen atoms improve metabolic stability and binding affinity. For example, 4-Cl-α-PVP exhibits 2–3× greater potency than α-PVP in rodent models .

- α-PiHP : The methyl group reduces steric hindrance, facilitating faster receptor interaction but shorter euphoric effects .

Toxicity and Clinical Outcomes

- Naphyrone : Associated with cardiotoxicity, hyperthermia, and fatalities in overdose cases. Its extended half-life increases overdose risks .

- α-PVP : Over 130 deaths reported globally, with acute effects including tachycardia, psychosis, and renal failure .

- 4-F-α-PVP : Early reports indicate severe neurotoxicity due to prolonged DAT inhibition .

Legal and Regulatory Landscape

- Naphyrone : Scheduled in the U.S. (DEA Schedule I), EU, and multiple states (e.g., Arkansas, Tennessee) .

- α-PVP : Controlled under Schedule II of the UN Convention on Psychotropic Substances .

- Emerging Analogues : Compounds like 4-F-α-PVP and TH-PVP remain unregulated in many regions, complicating law enforcement efforts .

Biologische Aktivität

1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, commonly known as naphyrone, is a synthetic compound that has garnered attention for its psychoactive properties and potential biological activities. This compound is structurally related to pyrovalerone and has been classified as a stimulant with significant effects on neurotransmitter systems in the brain. This article will explore the biological activity of naphyrone, including its pharmacological effects, mechanisms of action, and implications for health and safety.

- Chemical Name : 1-(Naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one

- CAS Number : 850352-53-3

- Molecular Formula : C19H23NO

- Molecular Weight : 281.398 g/mol

- Synonyms : Naphyrone, Naphthylpyrovalerone, Energy 1

Structure

Naphyrone features a naphthyl group attached to a pyrrolidine ring, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

Naphyrone acts primarily as a selective inhibitor of dopamine transporters (DAT) , which leads to increased levels of dopamine in the synaptic cleft. This mechanism is similar to that of other stimulants such as cocaine and amphetamines. Research indicates that naphyrone also inhibits serotonin (SERT) and norepinephrine transporters (NET), albeit with lower potency:

| Transporter | IC50 (nM) |

|---|---|

| DAT | 20 |

| SERT | 33 |

| NET | 136 |

These findings suggest that naphyrone's stimulant effects are mediated through its interaction with multiple monoamine transporters, enhancing dopaminergic, serotonergic, and noradrenergic signaling in the brain .

Pharmacological Effects

The pharmacological effects of naphyrone include:

- Stimulant Effects : Users report increased energy, alertness, and euphoria.

- Potential for Abuse : Due to its psychoactive properties, naphyrone has been associated with recreational use and has been classified as a "legal high" in various jurisdictions.

- Side Effects : Common side effects may include anxiety, agitation, insomnia, and cardiovascular issues such as increased heart rate and blood pressure.

Case Study 1: Legal Highs in the UK

A study conducted on the prevalence of legal highs in the UK identified naphyrone among other new psychoactive substances. The study highlighted concerns regarding the safety and regulation of such compounds, emphasizing the need for further research into their long-term health effects .

Case Study 2: Forensic Analysis

Forensic investigations have utilized gas chromatography-mass spectrometry (GC-MS) to identify naphyrone in various seized substances. The ability to differentiate between its isomers (α-naphyrone and β-naphyrone) has been crucial for legal and clinical settings, allowing for more accurate assessments of drug-related incidents .

Safety and Regulatory Status

Naphyrone is classified as a controlled substance in several countries due to its potential for abuse and adverse health effects. In the UK, it was classified under the Misuse of Drugs Act 1971 as a Class B drug. Health risks associated with naphyrone include:

- Psychological Dependence : Users may develop tolerance and dependence on the substance.

- Physical Health Risks : Potential cardiovascular complications due to stimulant effects.

Risk Assessment Table

| Risk Factor | Description |

|---|---|

| Psychological Dependence | Increased risk of addiction and withdrawal symptoms |

| Cardiovascular Issues | Elevated heart rate and blood pressure |

| Mental Health Effects | Anxiety, paranoia, or psychosis |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, and what analytical methods validate its purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving a naphthyl ketone precursor and pyrrolidine. For example, Meltzer et al. (2006) described analogous syntheses of pyrrolidinophenones using aryl ketones and pyrrolidine under reflux conditions, followed by purification via column chromatography . Purity validation often employs gas chromatography-mass spectrometry (GC-MS) for volatile derivatives or liquid chromatography-quadrupole time-of-flight (LC-QTOF) for non-volatile analytes . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) is critical for structural confirmation, particularly to distinguish positional isomers (e.g., α- vs. β-naphthyl derivatives) .

Q. How is the compound classified in controlled substance regulations, and what implications does this have for laboratory handling?

- Methodological Answer : The compound (commonly termed naphyrone) is classified as a Schedule I controlled substance in the U.S. and other jurisdictions due to its structural similarity to pyrovalerone derivatives and psychoactive effects . Researchers must adhere to DEA and institutional guidelines for secure storage, documentation, and disposal. Analytical workflows should include legal compliance checks using resources like the Controlled Substances List (DEA) to avoid inadvertent regulatory violations .

Advanced Research Questions

Q. What challenges arise in resolving enantiomers of 1-(naphthalen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one, and how do enantiomeric differences impact pharmacological activity?

- Methodological Answer : The compound’s chiral center at the pentanone carbon necessitates enantiomeric resolution via chiral chromatography or crystallization. Meltzer et al. (2006) demonstrated that the S-enantiomer of structurally related pyrrolidinophenones exhibits higher dopamine/norepinephrine transporter (DAT/NET) inhibition compared to the R-enantiomer . For naphyrone, similar stereoselective activity is hypothesized but requires validation using in vitro binding assays (e.g., radioligand displacement) and behavioral models (e.g., locomotor stimulation in rodents).

Q. How can researchers address contradictions in reported receptor affinity profiles across studies?

- Methodological Answer : Discrepancies may stem from variations in assay conditions (e.g., cell lines, radioligands) or isomer contamination. To mitigate this:

- Standardize assays : Use identical cell lines (e.g., HEK-293 expressing human DAT/NET) and reference ligands (e.g., H-WIN 35,428 for DAT).

- Isomer analysis : Employ chiral GC-MS or HPLC to verify enantiopurity .

- Cross-validate findings : Compare results across multiple techniques (e.g., electrophysiology, microdialysis) .

Q. What strategies are effective for validating analytical methods in detecting trace isomers or metabolites in complex matrices?

- Methodological Answer : For forensic or toxicological studies:

- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from biological matrices.

- Advanced instrumentation : High-resolution mass spectrometry (HRMS) paired with tandem MS (MS/MS) to differentiate isomers (e.g., naphyrone vs. TH-PVP) based on fragmentation patterns .

- Method robustness : Assess limit of detection (LOD), matrix effects, and inter-laboratory reproducibility per FDA/ICH guidelines .

Q. How does the naphthyl substituent influence the compound’s pharmacokinetic properties compared to phenyl analogs?

- Methodological Answer : The naphthyl group increases lipophilicity, potentially enhancing blood-brain barrier penetration but reducing metabolic stability. Comparative studies using in vitro hepatocyte models or in vivo pharmacokinetic (PK) profiling in rodents can quantify differences in half-life (), clearance, and metabolite formation (e.g., hydroxylation via CYP450 enzymes) .

Structural and Computational Questions

Q. What crystallographic techniques are recommended for resolving the compound’s solid-state structure, and how does this aid in SAR studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software is ideal for determining bond angles, stereochemistry, and packing interactions . For unstable or low-yield crystals, powder XRD paired with density functional theory (DFT) simulations provides alternative structural insights. These data inform structure-activity relationship (SAR) models by correlating substituent geometry with receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.